molecular formula C10H17NOS B2768759 Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1788845-67-9

Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone

Cat. No.: B2768759
CAS No.: 1788845-67-9
M. Wt: 199.31
InChI Key: WSHZFGDLOCINMG-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a cyclobutyl group, a pyrrolidine ring, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclobutyl and methylthio groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclobutanone derivative can yield the desired product through a series of steps involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
  • Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanol

Uniqueness

Cyclobutyl(3-(methylthio)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclobutyl-(3-methylsulfanylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-13-9-5-6-11(7-9)10(12)8-3-2-4-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZFGDLOCINMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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